molecular formula C10H19NS B13958371 2-Azaspiro[4.5]decan-8-ylmethanethiol

2-Azaspiro[4.5]decan-8-ylmethanethiol

Katalognummer: B13958371
Molekulargewicht: 185.33 g/mol
InChI-Schlüssel: QMPWWOUDTUTBQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[4.5]decan-8-ylmethanethiol is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is part of a broader class of spiro derivatives known for their inherent rigidity and three-dimensional structural properties. These characteristics make spiro compounds valuable in the synthesis of biologically active molecules and potential drug candidates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decan-8-ylmethanethiol typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.5]decan-8-ylmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.5]decan-8-ylmethanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spiro derivatives.

    Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting specific enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.5]decan-8-ylmethanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decan-8-ylmethanethiol stands out due to its specific thiol functional group, which imparts unique reactivity and potential biological activity. This compound’s distinct structure and properties make it a valuable candidate for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C10H19NS

Molekulargewicht

185.33 g/mol

IUPAC-Name

2-azaspiro[4.5]decan-8-ylmethanethiol

InChI

InChI=1S/C10H19NS/c12-7-9-1-3-10(4-2-9)5-6-11-8-10/h9,11-12H,1-8H2

InChI-Schlüssel

QMPWWOUDTUTBQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1CS)CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.